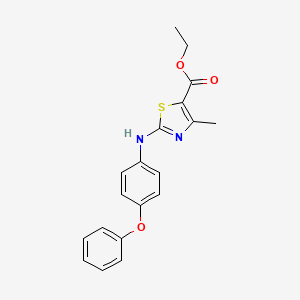
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate (EMPT) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a derivatives of thiazolecarboxylic acid, which is an important class of compounds that have been studied for their potential therapeutic uses. EMPT has been shown to have a number of biochemical and physiological effects, and is a popular choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has been studied for its potential therapeutic effects in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of certain enzymes and proteins. It has also been studied for its potential to act as an antioxidant, and for its ability to inhibit the growth of certain bacteria and fungi.
Mecanismo De Acción
The exact mechanism of action of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate is still under investigation. However, it is believed that it may act by modulating the activity of certain enzymes and proteins, and by inhibiting the growth of certain bacteria and fungi. It may also act as an antioxidant, and may have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria and fungi, and to modulate the activity of certain enzymes and proteins. It has also been shown to possess anti-inflammatory and anti-cancer activities, and to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be purified by recrystallization from ethanol. Additionally, it has a number of biochemical and physiological effects, making it a useful tool for laboratory research. However, there are some limitations to its use in laboratory experiments. For example, the exact mechanism of action of this compound is still unknown, and further research is needed to fully understand its potential therapeutic effects.
Direcciones Futuras
The potential future directions for the use of Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate are numerous. Further research is needed to fully understand its mechanism of action and its potential therapeutic effects. Additionally, this compound may be a useful tool for laboratory experiments, and further research is needed to explore its potential uses in other scientific research applications. Additionally, this compound may be a useful tool for the development of new therapeutic agents, and further research is needed to explore its potential for this purpose. Finally, this compound may be a useful tool for the development of new antimicrobial agents, and further research is needed to explore its potential for this purpose.
Métodos De Síntesis
Ethyl 5-methyl-3-((4-phenoxyphenyl)amino)-2,4-thiazolecarboxylate can be synthesized by the reaction of 4-amino-3-phenoxybenzaldehyde with 5-methylthiazole-2-carboxylic acid in the presence of ethyl alcohol and a catalytic amount of sulfuric acid. The reaction yields a crystalline solid that can be purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-(4-phenoxyanilino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-23-18(22)17-13(2)20-19(25-17)21-14-9-11-16(12-10-14)24-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUINMXUHRMLOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348643.png)
![4-Benzoyl-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348644.png)
![4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348652.png)
![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348653.png)
![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348655.png)
![4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348660.png)
![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348665.png)
![8-Methyl-4-(2-phenylacetyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348667.png)
![4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348687.png)
![8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348702.png)
![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348709.png)
![8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348726.png)
![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348731.png)
![4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348743.png)